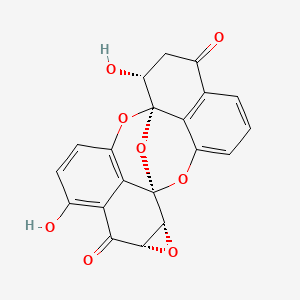

Preussomerin K

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H12O8 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

(1S,2R,4S,12S,13R)-7,13-dihydroxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,15-dione |

InChI |

InChI=1S/C20H12O8/c21-8-4-5-11-15-13(8)16(24)17-18(25-17)20(15)27-10-3-1-2-7-9(22)6-12(23)19(26-11,28-20)14(7)10/h1-5,12,17-18,21,23H,6H2/t12-,17-,18-,19-,20+/m1/s1 |

InChI Key |

FAKYINCHLIYJDP-PSJANZKSSA-N |

Isomeric SMILES |

C1[C@H]([C@]23C4=C(C1=O)C=CC=C4O[C@@]5(O2)[C@H]6[C@H](O6)C(=O)C7=C(C=CC(=C57)O3)O)O |

Canonical SMILES |

C1C(C23C4=C(C1=O)C=CC=C4OC5(O2)C6C(O6)C(=O)C7=C(C=CC(=C57)O3)O)O |

Synonyms |

preussomerin K |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Origin

Proposed Biosynthetic Pathways of Preussomerins

Enzymatic and Genetic Aspects of Biosynthesis

The biosynthesis of preussomerins, including Preussomerin K, is believed to be closely linked to the biosynthetic pathway of 1,8-dihydroxynaphthalene (DHN), which is a precursor for DHN-melanin in fungi. researchgate.netnih.gov This connection points to a polyketide pathway as the origin of the core preussomerin structure.

Key to this process is the enzyme polyketide synthase (PKS). nih.gov Research on the endophytic fungus Edenia gomezpompae, a known producer of various preussomerins, has provided significant insights. researchgate.netnih.gov Through the use of a CRISPR/Cas9-based gene editing system, a specific PKS-encoding gene, Egpks, was identified as crucial for preussomerin production. nih.gov This gene is thought to be a 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase, which is involved in the DHN-melanin biosynthesis. nih.gov When the Egpks gene was disrupted in E. gomezpompae, the fungus lost its ability to produce preussomerins. nih.gov This finding provides strong evidence for the role of this specific polyketide synthase in the biosynthesis of the preussomerin family of compounds. nih.gov

The general biosynthetic pathway for related compounds like menaquinone (Vitamin K2) involves a series of enzymes (MenA-MenG in E. coli) that convert chorismate into the final product. mdpi.com While the specific enzymatic steps for this compound are not fully elucidated, the established role of the Egpks gene confirms its origin from a polyketide pathway related to DHN synthesis. nih.gov

Analogues and Biosynthetic Relationships to Other Natural Products

This compound belongs to a large family of structurally related fungal metabolites. chinayyhg.com Biosynthetically, the preussomerins are related to a growing class of natural products that all feature a 1,8-naphthalenediol-derived spiroacetal as a key structural element. chinayyhg.com This shared structural motif underscores their common biosynthetic origin.

Preussomerin Analogues: Numerous analogues of this compound have been isolated from various fungal sources. These compounds typically differ in the substitution patterns on their aromatic rings or modifications to the spiroketal core. Known analogues include Preussomerins A, C, D, F, G, H, I, J, L, M, N, and O, as well as a series designated ymf 1029A-E. acs.orgresearchgate.netacs.orgfigshare.com Chlorinated versions, chloropreussomerins A and B, have also been identified. acs.org

| Analogue Name | Isolating Organism(s) | Reference |

|---|---|---|

| Preussomerin A | Preussia isomera, Lasiodiplodia theobromae ZJ-HQ1 | chinayyhg.comacs.org |

| Preussomerin C | Unidentified freshwater fungus YMF 1.01029, Lasiodiplodia theobromae ZJ-HQ1 | acs.orgacs.org |

| Preussomerin D | Unidentified freshwater fungus YMF 1.01029, Lasiodiplodia theobromae ZJ-HQ1 | acs.orgacs.org |

| Preussomerin F | Preussia isomera, Lasiodiplodia theobromae ZJ-HQ1 | chinayyhg.comacs.orgrsc.org |

| Preussomerin G | Preussia isomera, Lasiodiplodia theobromae ZJ-HQ1 | chinayyhg.comresearchgate.netacs.org |

| Preussomerin H | Preussia isomera, Lasiodiplodia theobromae ZJ-HQ1 | researchgate.netacs.org |

| Preussomerin I | Preussia isomera | chinayyhg.comresearchgate.net |

| Preussomerin J | Preussia isomera | researchgate.net |

| Preussomerin L | Microsphaeropsis sp. BCC 3050 | rsc.org |

| Preussomerin M | Lasiodiplodia theobromae ZJ-HQ1 | acs.org |

| Preussomerins N & O | Roussoella sp. KT4147 | figshare.com |

| ymf 1029A-E | Unidentified freshwater fungus YMF 1.01029 | acs.org |

| Chloropreussomerins A & B | Lasiodiplodia theobromae ZJ-HQ1 | acs.org |

Relationship to Other Natural Product Classes: The preussomerins are part of a larger superfamily of spirobisnaphthalenes. nih.gov Their biosynthesis is related to other classes of natural products that also originate from the 1,8-dihydroxynaphthalene polyketide pathway. researchgate.net These related compound families include:

Deoxypreussomerins : Such as Deoxypreussomerin B. chinayyhg.com

Palmarumycins : A group of bioactive fungal metabolites, for example, Palmarumycin CP3. chinayyhg.com

Diepoxins : Another class of fungal metabolites, exemplified by Diepoxin σ. chinayyhg.com

| Compound Class | Example Compound | Shared Structural Feature | Reference |

|---|---|---|---|

| Deoxypreussomerins | Deoxypreussomerin B | 1,8-naphthalenediol-derived spiroacetal | chinayyhg.com |

| Palmarumycins | Palmarumycin CP3 | 1,8-naphthalenediol-derived spiroacetal | chinayyhg.com |

| Diepoxins | Diepoxin σ (Sch 49209) | 1,8-naphthalenediol-derived spiroacetal | chinayyhg.com |

The structural and biosynthetic connection between these groups highlights a common evolutionary origin for the pathways that produce these diverse and biologically active molecules. chinayyhg.com

Total and Semisynthetic Strategies for Preussomerin K

Retrosynthetic Analyses and Strategic Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic pathway. journalspress.come3s-conferences.orgscitepress.org For the preussomerin family, including Preussomerin K, the central challenge lies in the construction of the highly substituted bis-spiroacetal core. chinayyhg.com

Key strategic disconnections in the synthesis of preussomerins typically target the bonds that form the spiroacetal linkages and the connections between the naphthalene-derived units. A common approach involves breaking down the complex pentacyclic structure into more manageable precursors. chinayyhg.comscripps.edu One notable strategy involves a biomimetic-inspired rearrangement of a quinone monoacetal into the more stable bis-acetal ring system found in the preussomerins. chinayyhg.com The driving force for such a rearrangement is the increased resonance energy gained by converting a naphthalene (B1677914) ring into two separate benzene (B151609) rings. chinayyhg.com

Another powerful retrosynthetic strategy focuses on the stereospecific formation of the spiroacetal center. For instance, in the synthesis of related preussomerin EGs, the key disconnection is the C-O bond of the spiroacetal, which is envisioned to be formed via a photochemical C-H activation/oxygenation reaction. nih.govresearchgate.net This approach simplifies the complex core into a stereodefined naphthoquinone precursor. nih.gov The synthesis of this precursor can be traced back to simpler building blocks like an alcohol and a naphthol, which can be joined using standard reactions such as the Mitsunobu reaction. nih.gov These analyses highlight a focus on late-stage formation of the complex core from advanced, carefully designed intermediates.

Stereoselective Synthesis Methodologies

Achieving control over the multiple contiguous stereocenters in this compound is paramount and requires sophisticated stereoselective synthesis methodologies. nih.govnih.gov The construction of the chiral spiroacetal center, in particular, has been a focal point of synthetic efforts. nih.govuva.es

The chiral pool approach utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials to introduce chirality into a synthetic sequence. wikipedia.orgmdpi.comslideshare.net This strategy is a cornerstone of asymmetric synthesis, as it can efficiently establish key stereocenters that are preserved throughout the synthesis of the target molecule. wikipedia.orgnih.gov While a direct chiral pool synthesis starting from a simple, commercially available chiral molecule for the entire this compound skeleton is not prominently documented, the principles of this approach are often integrated. For example, chiral reagents or auxiliaries derived from the chiral pool can be used to induce asymmetry in key steps. wikipedia.org The synthesis of complex natural products frequently employs starting materials like (−)‐sclareol, carbohydrates, or amino acids to serve as versatile chiral building blocks. researchgate.net

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors, and it is essential for producing enantiomerically pure compounds like the preussomerins. wikipedia.org Several asymmetric strategies have been developed to control the stereochemistry of the preussomerin core. scispace.com A significant challenge is the stereoselective construction of the spiroacetal center, which had been difficult to control using conventional methods. nih.govresearchgate.net Innovative approaches, such as intramolecular photoredox reactions, have been developed to achieve this control. uva.esresearchgate.net These reactions can create the key spiroacetal stereogenic center with high selectivity, a crucial step in the enantioselective total synthesis of preussomerin natural products. nih.govresearchgate.net

A groundbreaking innovation in the synthesis of preussomerin-type spiroacetals is the use of photochemical reactions. nih.govresearchgate.net Specifically, a stereospecific photochemical reaction involving a 1,6-hydrogen atom transfer (1,6-HAT) has been successfully employed. nih.govresearchgate.netthieme-connect.com This reaction is triggered by irradiating a carefully substituted naphthoquinone precursor with light. nih.gov The excited naphthoquinone undergoes an intramolecular 1,6-hydrogen atom transfer, leading to the formation of a C-O bond and constructing the spiroacetal moiety. nih.govresearchgate.net

Crucially, this photochemical process occurs in a stereospecific manner, meaning the stereochemical information from the starting material is directly transferred to the product without any loss. nih.govresearchgate.netresearchgate.net This allows for the precise control of the spiroacetal stereogenic center, which is often the sole stereocenter created in this key step. nih.gov This method has enabled the first enantioselective total syntheses of several preussomerin natural products, demonstrating a powerful solution to a long-standing challenge in the field. nih.govuva.es

Asymmetric Synthesis

Key Reaction Methodologies and Innovations

The pursuit of this compound has led to the application and development of novel reaction methodologies. These innovations provide efficient ways to construct the complex carbon skeleton and functional groups of the target molecule.

The first total syntheses of (+/-)-Preussomerin K and L were accomplished using 2-arylacetal anion technology. york.ac.ukacs.org This strategy provides a novel route to the preussomerin core. capes.gov.brnih.gov The key steps involve the functionalization of a 2-arylacetal anion. york.ac.uk The synthesis begins with the dimerization of salicylaldehydes to create a 6H,12H-6,12-epoxydibenzo[b,f] nih.govresearchgate.netdioxocin core structure. capes.gov.brnih.gov This core is then deprotonated at the benzylic acetal (B89532) position to form an anion, which is subsequently functionalized, for example, through allylation. capes.gov.brcanterbury.ac.nz Further elaboration of the resulting diallyl derivative, followed by a double Friedel-Crafts cyclization, successfully assembles the full carbon skeleton of a preussomerin analogue, and this pathway was adapted for the synthesis of this compound itself. york.ac.ukcapes.gov.brrsc.org Key transformations in the successful synthesis of this compound included this functionalization of the 2-arylacetal anion, a one-pot Friedel-Crafts cyclization-deprotection, and the reductive opening of epoxides. york.ac.uk

Biomimetic Tautomerization Reactions

A noteworthy strategy in the synthesis of some members of the preussomerin family involves a biomimetic tautomerization reaction. This approach was prominently used in the first total syntheses of (±)-Preussomerins G and I. chinayyhg.com The key transformation in this route is an unusual "ring-chain tautomerization" of a quinone monoacetal. chinayyhg.comacs.org This reaction can be conceptualized as a nucleophilic 1,6-addition of a phenoxide to the oxygen of a quinone carbonyl group. chinayyhg.com

The primary driving force for this rearrangement is thermodynamic, stemming from the significant gain in resonance energy achieved when converting a naphthalene ring system into two separate, isolated benzene rings in the resulting bis-acetal structure. chinayyhg.comacs.org Calculations suggest this transformation is exothermic by approximately 5-7.9 kcal/mol, favoring the formation of the stable bis-spiroacetal core characteristic of the preussomerins. chinayyhg.com While this elegant, possibly biomimetic, step is crucial for synthesizing Preussomerin G and I, the reported total syntheses of this compound have utilized a distinct, non-biomimetic strategy. csic.esnih.gov

Friedel-Crafts Cyclization-Deprotection

A pivotal step in the first total synthesis of this compound is a tandem, one-pot Friedel-Crafts cyclization-deprotection reaction. nih.govrsc.org This transformation is a key feature of a versatile, non-biomimetic approach developed by Taylor and co-workers. csic.esnih.gov The synthesis commences from a diacid intermediate, which is activated to its corresponding acid chloride. rsc.org

Upon treatment with a Lewis acid, such as aluminum chloride in nitromethane, the diacid undergoes an intramolecular Friedel-Crafts cyclization to yield the expected acylation adduct. rsc.orgnih.gov A critical discovery was that if the reaction is allowed to proceed for a longer duration in the presence of excess aluminum chloride, the Lewis acid also mediates the gradual removal of phenolic methoxy (B1213986) protecting groups. rsc.orgnih.gov This one-pot sequence, combining the crucial ring-forming step with deprotection, streamlines the synthesis and directly establishes a core structure that can be elaborated into the final natural product. rsc.org

Synthesis of this compound and Related Analogues

The first total synthesis of (±)-Preussomerin K was accomplished as part of a unified, non-biomimetic strategy that also yielded (±)-Preussomerins F and L. nih.gov This approach is distinct from biomimetic routes as it constructs the bis-acetal nucleus at an early stage of the synthesis, allowing for subsequent elaboration of the molecular framework. csic.es

The synthesis begins with the dimerization of a salicylaldehyde (B1680747) derivative to form the key racemic bis-acetal intermediate. csic.es This core is then functionalized through the generation and reaction of a 2-arylacetal anion. csic.esnih.gov Following the key Friedel-Crafts cyclization-deprotection, further steps are required to complete the synthesis. To access this compound, a sequence involving stereoselective epoxidation followed by a regioselective, selenium-mediated reductive opening of the epoxide is employed. csic.es The final epoxide ring of this compound is regenerated under basic conditions. csic.es

This synthetic pathway has proven versatile, enabling the preparation of a range of analogues. csic.es The preussomerin family is extensive, with numerous analogues being isolated from natural sources, such as endophytic fungi. researchgate.netcapes.gov.br These analogues often exhibit variations in oxidation patterns and substitutions on the aromatic rings. researchgate.net

Table 1: Selected Preussomerin Analogues

| Compound Name | Source Organism (Example) | Reference |

| Preussomerin G | Mycelia sterila | capes.gov.br |

| Preussomerin H | Mycelia sterila | capes.gov.br |

| Preussomerin I | Mycelia sterila | capes.gov.br |

| Preussomerin J | Mycelia sterila | capes.gov.br |

| Preussomerin L | Mycelia sterila | capes.gov.br |

| ymf 1029A-E | Unidentified freshwater fungus YMF 1.01029 | researchgate.net |

| Chloropreussomerin A & B | Lasiodiplodia theobromae ZJ-HQ1 | researchgate.net |

Comparative Analysis of Synthetic Routes for Structural Complexity and Efficiency

The synthesis of this compound and its relatives has been approached via fundamentally different strategies, primarily categorized as biomimetic and non-biomimetic routes. A comparative analysis reveals trade-offs in structural complexity and efficiency.

The biomimetic approach , exemplified by the synthesis of Preussomerins G and I, features a remarkable tautomerization reaction as the key step to form the complex bis-spiroacetal core. chinayyhg.com This strategy is elegant and offers insight into the potential biosynthetic pathway. However, its efficiency may be limited to specific members of the family, and its adaptability for creating a diverse library of analogues has not been as broadly demonstrated.

In contrast, the non-biomimetic route developed for Preussomerins F, K, and L offers greater versatility and is more akin to a convergent synthetic design. csic.esnih.gov By forming a simplified bis-acetal core early on, the strategy allows for the functionalization and elaboration of the molecular periphery through well-established reactions, including the key Friedel-Crafts cyclization. csic.es This modularity makes the route easily extendable for preparing other known and novel members of the preussomerin family. nih.gov The synthetic complexity of the spirobisnaphthalene core has historically made new syntheses challenging and rare. nih.gov Therefore, the development of unified and efficient routes like the non-biomimetic pathway represents a significant advancement, enabling access to multiple complex structures from a common set of intermediates.

Table 2: Comparison of Major Synthetic Strategies for Preussomerins

| Feature | Biomimetic Route (e.g., for Preussomerin G/I) | Non-Biomimetic Route (e.g., for this compound) |

| Key Transformation | Ring-chain tautomerization of a quinone monoacetal. chinayyhg.com | Tandem Friedel-Crafts cyclization-deprotection. nih.gov |

| Core Formation | Bis-spiroacetal core formed in a late-stage, key rearrangement. chinayyhg.com | Simplified bis-acetal nucleus formed early in the synthesis. csic.es |

| Versatility | Elegant for specific targets. | Highly versatile and extendable to various analogues. csic.esnih.gov |

| Overall Approach | Biomimetic, mimics a potential natural pathway. | Convergent, non-biomimetic, modular design. csic.es |

Biological Activities and Mechanistic Investigations

Broad-Spectrum Preclinical Bioactivities of Preussomerin Class

The preussomerin family of natural products, isolated from various fungal species, exhibits a wide array of biological properties. researchgate.netacs.orgontosight.aiontosight.ai These activities are attributed to their complex and unique chemical structures. ontosight.aichinayyhg.com

Antifungal and Antibacterial Properties

The preussomerin class of compounds has demonstrated notable activity against a range of fungal and bacterial pathogens. researchgate.netacs.orgontosight.aichinayyhg.com For instance, preussomerins have been identified as natural antifungal agents, suggesting a role in the survival mechanisms of the fungi that produce them. chinayyhg.com

In antibacterial assays, certain preussomerin analogues have shown significant inhibitory effects. acs.org Specifically, compounds such as chloropreussomerins A and B, preussomerin H, preussomerin G, preussomerin F, and preussomerin A exhibited significant activities against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 13 μg/mL. acs.orgresearchgate.net This indicates a selective inhibition against Gram-positive bacteria, as no activity was observed against Gram-negative bacteria. acs.org Sporovexin A, another related compound, was also found to be active against Bacillus subtilis. acs.org

The antifungal properties of preussomerins have also been documented. acs.orgontosight.aichinayyhg.com Preussomerin D was found to be active against several fungi, including Bipolaris maydis, Cochliobolus sativus, and Fusarium verticillioides in a standard disk assay. researchgate.net Additionally, some preussomerins have shown inhibitory effects against competitor fungi. acs.org

Antineoplastic Effects in In Vitro Cellular Models

Preussomerins have emerged as a promising class of compounds with potential anticancer applications, demonstrating cytotoxic effects against various cancer cell lines in laboratory settings. acs.orgontosight.aiontosight.ainih.gov

Studies have shown that preussomerin K and its analogues can inhibit the growth of certain cancer cell lines. ontosight.ai For example, chloropreussomerins A and B displayed potent in vitro cytotoxicity against A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, with IC₅₀ values ranging from 5.9 to 8.9 μM. acs.orgnih.gov Furthermore, this compound, along with preussomerin H, preussomerin G, and preussomerin F, exhibited significant bioactivity against A549, HepG2 (human liver cancer), and MCF-7 cell lines, with IC₅₀ values between 2.5 and 9.4 μM. acs.orgresearchgate.net The cytotoxic activity of preussomerins has also been observed against KB (human oral cancer) and BC-1 (human breast cancer) cell lines. sci-hub.se

The antineoplastic potential of these compounds has spurred further research into their mechanisms of action and their development as potential therapeutic agents. ontosight.aiontosight.aicdc.gov

Nematicidal Activity

Several studies have highlighted the nematicidal properties of the preussomerin class of compounds. acs.org Research has shown that these fungal metabolites display activity against plant-parasitic nematodes, such as Bursaphelenchus xylophilus, which can cause significant damage to forests. researchgate.netnih.gov

In vitro experiments demonstrated that preussomerin analogues exhibited weak to moderate nematicidal activity against Bursaphelenchus xylophilus. researchgate.netnih.gov Among the tested compounds, preussomerin D was identified as the most potent. researchgate.netnih.gov The bis-spirobisnaphthalene core structure appears to be a crucial feature for this activity. researchgate.net While the observed activity was weaker than the commercial nematicide avermectin, these findings point to the potential of preussomerins as a source for developing new nematicidal agents. researchgate.netmdpi.com

Anti-Inflammatory Modulations

Recent investigations have revealed the anti-inflammatory potential of spirobisnaphthalene natural products, including preussomerins. rhhz.netresearchgate.net These compounds have been shown to modulate inflammatory pathways in cellular models.

Specifically, certain preussomerins have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. rhhz.net For instance, preussomerin EG1 and CJ-12,371 displayed significant anti-inflammatory activity with IC₅₀ values of 2.61 μM and 1.32 μM, respectively, without showing significant cytotoxicity. rhhz.net Other preussomerin derivatives, lasiodiplodiapyrones A and B, also showed suppressive effects on NO production with IC₅₀ values of 4.8 ± 0.3 μM and 8.5 ± 1.1 μM, respectively. acs.org These findings suggest that preussomerins may exert their anti-inflammatory effects by interfering with inflammatory signaling cascades. rhhz.net

Molecular Mechanisms of Action and Cellular Targets

The diverse biological activities of preussomerins are underpinned by their interaction with specific molecular targets within the cell. Research has focused on elucidating these mechanisms to better understand their therapeutic potential.

Inhibition of Ras Farnesyl Transferase

A key molecular mechanism attributed to the preussomerin class is the inhibition of Ras farnesyl-protein transferase (FTase). chinayyhg.comencyclopedia.pub FTase is a crucial enzyme in the post-translational modification of Ras proteins, which are small GTPases that play a central role in cell signaling pathways regulating growth, proliferation, and survival. ascopubs.orgmedchemexpress.com

The farnesylation of Ras proteins, catalyzed by FTase, is essential for their localization to the plasma membrane and subsequent activation of downstream signaling cascades. ascopubs.orgmedchemexpress.com By inhibiting FTase, preussomerins can block this critical modification, thereby preventing Ras from becoming biologically active. ascopubs.org This disruption of Ras signaling is a key mechanism underlying the antineoplastic effects of these compounds. chinayyhg.comencyclopedia.pub Several preussomerin analogues, including preussomerin G, have been identified as novel inhibitors of Ras farnesyl transferase. chinayyhg.comsci-hub.senih.gov The inhibition of this enzyme is considered a strategic target for the development of anticancer therapies. ascopubs.org

Interaction with DNA Gyrase and Topoisomerase II

While the broader class of preussomerin natural products has been noted for inhibitory activity against DNA gyrase and topoisomerase II, specific experimental data detailing the direct interaction, such as IC₅₀ values or binding kinetics, of this compound with these enzymes are not extensively detailed in the currently available literature.

Modulations of Thioredoxin-Reductase Systems

The thioredoxin-reductase system is a critical regulator of cellular redox balance and a target for various therapeutic agents. researchgate.net However, studies explicitly detailing the modulatory effects of this compound on the thioredoxin-reductase system have not been identified in the reviewed scientific literature. While other marine natural products have demonstrated potent inhibition of this system, a direct link for this compound remains to be established. rsc.org

Mechanistic Investigations of wMUS81 Interaction (Specific to this compound)

Significant insights into this compound's mechanism have come from in silico investigations of its interaction with the winged-helix domain of the Methyl methanesulfonate (B1217627) and Ultraviolet-Sensitive 81 (wMUS81) endonuclease, a potential target in cancer therapy. royalsocietypublishing.org Computational atomistic simulations identified this compound (designated as D152 in the study) as one of eight marine-derived compounds capable of preventing the proper conformation of wMUS81 by forming a strong bond with the enzyme. royalsocietypublishing.orgresearchgate.netresearchgate.net

The primary force governing this interaction is electrostatic. royalsocietypublishing.org Molecular dynamics simulations and perturbation approaches have elucidated the binding mechanism, highlighting key residues within the wMUS81 protein that form non-bonded contacts and hydrogen bonds with the inhibitors. royalsocietypublishing.orgresearchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Target | Winged-helix domain of MUS81 (wMUS81) | royalsocietypublishing.org |

| Methodology | Atomistic simulations, Molecular Docking, Perturbation Approach | royalsocietypublishing.orgresearchgate.net |

| Predicted Outcome | Prevents the conformation of wMUS81 by forming a strong binding affinity. | royalsocietypublishing.org |

| Dominant Interaction Force | Electrostatic interaction | royalsocietypublishing.org |

| Frequently Interacting Residues | Trp55, Arg59, Leu62, His63, Arg69 | royalsocietypublishing.org |

These computational findings suggest that this compound likely inhibits wMUS81 by establishing a strong binding affinity that alters the enzyme's conformation. royalsocietypublishing.org

Apoptosis and Cell Cycle Modulation in In Vitro Studies

The inhibition of the MUS81 protein is known to increase sensitivity to certain cancer therapies by promoting S-phase arrest and apoptosis. royalsocietypublishing.orgroyalsocietypublishing.org However, while this compound demonstrates significant cytotoxicity against various cancer cell lines, specific experimental studies that confirm its ability to directly induce apoptosis or cause cell cycle arrest have not been detailed in the reviewed literature. Mechanistic studies on other natural products have shown the ability to induce apoptosis through caspase-3 activation or arrest the cell cycle at the G0/G1 phase, but these specific effects have not been explicitly documented for this compound. semanticscholar.orgresearchgate.net

Preclinical Pharmacological Profiling

The preclinical assessment of this compound has been primarily conducted through the use of in vitro assays to determine its cytotoxic potential against various cancer cell lines.

Application of In Vitro Cell-Based Assays

The primary method for evaluating the preclinical pharmacological profile of this compound has been through in vitro cell-based cytotoxicity assays. These assays measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀). Research has shown that this compound exhibits moderate to significant cytotoxic activity against a panel of human cancer cell lines.

Specifically, it has been tested against human lung cancer (A549), liver cancer (HepG2), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. The IC₅₀ values indicate a potent effect, particularly against the MCF-7 and HepG2 lines, with values as low as 2.5 µM. semanticscholar.org

| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | 2.5 | semanticscholar.org |

| HepG2 | Liver Cancer | 3.8 | semanticscholar.org |

| A549 | Lung Cancer | 5.4 | semanticscholar.orgresearchgate.net |

| HeLa | Cervical Cancer | 15 | semanticscholar.org |

These findings from cell-based assays establish this compound as a compound with notable antiproliferative properties, warranting further investigation.

Use of Animal Models for Preclinical Efficacy Studies (Excluding Human Clinical Data)

Despite the promising results from in vitro cell-based assays, a review of the available scientific literature did not yield any studies detailing the use of this compound in animal models for preclinical efficacy evaluation. While xenograft models have been employed to test the in vivo efficacy of other marine-derived natural products, such reports for this compound are absent. researchgate.netroyalsocietypublishing.org Therefore, its effectiveness in a living organism has not yet been documented.

Experimental Design for Mechanistic Elucidation in Biological Systems

To unravel the precise mechanisms by which this compound exerts its biological effects, a multi-faceted experimental approach is necessary. This typically involves a combination of in silico, in vitro, and cell-based assays designed to identify molecular targets and signaling pathways modulated by the compound. The following outlines a logical and comprehensive experimental workflow for the mechanistic investigation of this compound.

Initial In Silico Screening and Target Identification

Computational methods serve as a crucial first step to predict the potential molecular targets of this compound. Molecular docking simulations can be employed to assess the binding affinity of this compound against a library of known protein targets associated with its observed biological activities, such as cytotoxicity and antimicrobial effects. researchgate.netrjraap.com

For instance, in silico studies have previously suggested that this compound may act as an inhibitor of the winged-helix domain of the human methyl methanesulfonate and ultraviolet-sensitive 81 (wMUS81) endonuclease, which is involved in DNA repair. researchgate.netresearchgate.net The experimental design for such a study would involve:

Homology Modeling: Building a three-dimensional model of the target protein if the crystal structure is unavailable.

Molecular Docking: Using software like AutoDock or GOLD to predict the binding pose and energy of this compound within the active site of the target protein. researchgate.net

Molecular Dynamics (MD) Simulations: Performing MD simulations to evaluate the stability of the predicted this compound-protein complex and to refine the binding interactions. researchgate.netrjraap.com

Investigation of Cytotoxic Mechanisms

Given the reported cytotoxic properties of preussomerins, a series of cell-based assays are essential to determine the mode of cell death induced by this compound. nih.gov

Cell Viability Assays: The initial step is to quantify the cytotoxic effect of this compound across various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used for this purpose. phcogj.com This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Apoptosis vs. Necrosis Determination: To distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), flow cytometry-based assays are employed. nih.govevotec.com Dual staining with Annexin V-FITC and propidium (B1200493) iodide (PI) is a common technique. evotec.com

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. evotec.com

Cell Cycle Analysis: To determine if this compound induces cell cycle arrest, flow cytometry analysis of PI-stained cells is performed. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). rsc.org An accumulation of cells in a specific phase would suggest interference with cell cycle progression.

Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3, can confirm the induction of apoptosis. nih.gov This can be achieved using colorimetric or fluorometric assays that measure the cleavage of a caspase-specific substrate or through flow cytometry using antibodies specific for the activated form of the caspase. nih.gov

Western Blot Analysis: To investigate the molecular pathways involved in apoptosis, the expression levels of key regulatory proteins can be examined by western blotting. This would include proteins from the Bcl-2 family (e.g., Bcl-2, Bax) and tumor suppressor proteins like p53 and its downstream target p21. rsc.org An upregulation of pro-apoptotic proteins (like Bax) and a downregulation of anti-apoptotic proteins (like Bcl-2) would support an apoptotic mechanism. For spirobisnaphthalenes, the upregulation of the p53-p21 pathway has been previously implicated in their anticancer effects. rsc.org

Luciferase Reporter Assays: To confirm the activation of specific signaling pathways, such as the p53 pathway, a luciferase reporter assay can be utilized. rsc.org In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of a promoter that is responsive to the transcription factor of interest (e.g., p53). An increase in luciferase activity upon treatment with this compound would indicate the activation of that pathway.

Quantitative PCR (qPCR): To measure changes in the gene expression of key targets, qPCR can be performed. rsc.org This technique allows for the sensitive and specific quantification of mRNA levels of genes involved in apoptosis and cell cycle regulation.

Investigation of Antimicrobial Mechanisms

The antibacterial activity of preussomerins suggests that they may target essential bacterial processes. nih.gov The following experimental design can be used to elucidate the antimicrobial mechanism of action of this compound.

DNA Gyrase Inhibition Assay: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. uah.esresearchgate.net The inhibitory effect of this compound on DNA gyrase can be assessed using an in vitro supercoiling assay. mdpi.com

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP.

The different topological forms of the DNA (relaxed, supercoiled) are then separated by agarose (B213101) gel electrophoresis.

Inhibition of the enzyme by this compound would result in a decrease in the amount of supercoiled DNA. mdpi.com

Topoisomerase IV Inhibition Assay: Similar to DNA gyrase, topoisomerase IV is another essential bacterial type II topoisomerase and a known target of quinolone antibiotics. droracle.ai Its activity can be assessed using a decatenation assay, where the enzyme unlinks interlocked DNA circles (catenanes). Inhibition is observed as a reduction in the amount of decatenated DNA monomers.

DNA Interaction Studies: To investigate whether this compound directly interacts with DNA, several biophysical techniques can be employed.

UV-Visible Spectroscopy: The interaction of small molecules with DNA can cause changes in the UV-Vis absorption spectrum. Titrating a solution of DNA with increasing concentrations of this compound and monitoring for changes in absorbance (hyperchromism or hypochromism) and wavelength shifts (bathochromic or hypsochromic) can indicate an interaction. mdpi.comijpsr.comscielo.org.co

Viscosity Measurements: Intercalation of a compound into the DNA double helix typically leads to an increase in the viscosity of the DNA solution due to the lengthening and stiffening of the DNA molecule. Measuring the viscosity of a DNA solution in the presence of increasing concentrations of this compound can provide evidence for an intercalative binding mode.

Fluorescence Spectroscopy: If this compound is fluorescent, changes in its fluorescence intensity or polarization upon binding to DNA can be monitored. Alternatively, a competitive displacement assay using a known DNA intercalator like ethidium (B1194527) bromide can be performed. A decrease in the fluorescence of the ethidium bromide-DNA complex upon addition of this compound would suggest competitive binding.

By systematically applying this comprehensive experimental design, researchers can gain detailed insights into the molecular mechanisms underlying the biological activities of this compound, paving the way for its potential development as a therapeutic agent.

Structure Activity Relationship Sar Studies and Analogue Design

Identification of Pharmacophoric Elements Critical for Preussomerin K Activity

While a specific, computationally derived pharmacophore model for this compound has not been detailed in the reviewed literature, analysis of the structure-activity relationships of this compound and its analogues allows for the identification of key pharmacophoric elements. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a biological target. researchgate.netufba.br For this compound and its congeners, the core spirobisnaphthalene skeleton is the foundational structural motif.

Key pharmacophoric features are believed to include:

The Spiroketal System: The two spiroketal carbons and the three bridging oxygen atoms create a rigid, three-dimensional structure that is characteristic of the preussomerin family. This specific stereochemistry is likely crucial for orienting the functional groups for interaction with a biological target. researchgate.net

Oxygenated Functional Groups: The presence and positioning of hydroxyl and carbonyl groups on the naphthalene (B1677914) rings are critical for activity. These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. acs.org

Studies on various preussomerin analogues have provided further insight. For instance, the bis-spirobisnaphthalene pharmacophore is considered an important structural feature for imparting high nematicidal activity. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The promising biological activities of this compound have spurred efforts to design and synthesize analogues and derivatives to probe the SAR and develop improved compounds.

Strategies for Structural Modification and Diversification

Several strategies have been employed to modify the this compound scaffold and create a diverse library of analogues for biological evaluation. A primary approach involves the chemical modification of the core structure. This can include:

Halogenation: The introduction of halogen atoms, such as chlorine, onto the naphthalene rings has been explored. This can alter the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity and membrane permeability.

Modification of Oxygenated Functional Groups: Altering the hydroxyl and carbonyl groups through reactions like acetylation, methylation, or reduction can provide valuable information on their role in target binding. For example, the acetylation of hydroxyl groups in preussomerin EG1 was investigated to assess the impact on its bioactivity. researchgate.net

Alterations to the Naphthalene Rings: Modifications to the substitution pattern on the aromatic rings, such as the introduction of different alkyl or aryl groups, can be used to explore the steric and electronic requirements of the binding site.

Synthetic strategies for creating the core spirobisnaphthalene skeleton are also central to generating analogues. These often involve multi-step sequences. One successful approach is the direct acetalization of an enol ether with 1,8-dihydroxynaphthalene, followed by benzylic oxidation to construct the spiroketal core and introduce the C4 carbonyl group. researchgate.net Another key reaction is the Ullmann ether coupling to form the biaryl ether linkage, which is a precursor to the spiroketal structure. rsc.org These synthetic routes allow for the systematic variation of different parts of the molecule.

Impact of Functional Group Alterations on Biological Efficacy

The biological evaluation of synthesized and isolated this compound analogues has revealed critical insights into the impact of specific functional groups on efficacy.

A study on newly isolated chlorinated preussomerins, chloropreussomerins A and B, alongside known analogues including this compound, provided significant SAR data on their cytotoxicity against a panel of human cancer cell lines. A primary finding was that the cytotoxicity of these compounds is more dependent on the substitution pattern of ring A than that of ring D.

Specifically, the presence of a ketone carbonyl group at the C-1 position of ring A was found to be significantly more favorable for cytotoxic activity compared to a hydroxyl group at the same position. For instance, preussomerins with a C-1 ketone (compounds 4-7 in the study) were more active than those with a C-1 hydroxyl group (compounds 9-11).

Furthermore, the introduction of a chlorine atom at the C-2 position was shown to be important for cytotoxicity, with the chlorinated analogues exhibiting stronger inhibitory effects against the tested human cell lines compared to their non-chlorinated counterparts.

The table below summarizes the cytotoxic activity (IC₅₀ in μM) of this compound and some of its analogues against various human cancer cell lines, illustrating these SAR findings.

| Compound | A549 | HepG2 | HeLa | MCF-7 | HEK293T |

| Chloropreussomerin A | 8.9 ± 1.1 | 10.1 ± 1.5 | 13.2 ± 1.8 | 6.8 ± 0.9 | 15.6 ± 2.1 |

| Chloropreussomerin B | 5.9 ± 0.8 | 12.5 ± 1.7 | 11.8 ± 1.5 | 7.5 ± 1.0 | 18.9 ± 2.5 |

| This compound (4) | >20 | 9.4 ± 1.2 | >20 | 8.2 ± 1.1 | >20 |

| Preussomerin H (5) | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.5 ± 0.6 | 3.8 ± 0.5 | 7.8 ± 1.0 |

| Preussomerin G (6) | 4.2 ± 0.6 | 5.3 ± 0.7 | 6.1 ± 0.8 | 5.5 ± 0.7 | 9.2 ± 1.2 |

| Preussomerin F (7) | 3.8 ± 0.5 | 4.1 ± 0.5 | 5.8 ± 0.8 | 4.7 ± 0.6 | 8.5 ± 1.1 |

| Preussomerin D (8) | 9.8 ± 1.3 | 11.2 ± 1.5 | 14.7 ± 1.9 | 10.3 ± 1.4 | >20 |

| Epirubicin (Positive Control) | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 | 1.2 ± 0.2 |

Data is presented as mean ± standard deviation from three independent experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. acs.orguiowa.edu These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. uiowa.edu

While the principles of 2D and 3D-QSAR are well-established in drug design, a specific and detailed QSAR model for this compound and its analogues was not found in the reviewed scientific literature. The development of a robust QSAR model for the preussomerin class would require a sufficiently large and diverse dataset of analogues with corresponding biological activity data. uiowa.edu Such a model could be invaluable for predicting the activity of novel, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

In a hypothetical QSAR study for this compound analogues, relevant molecular descriptors could include:

Electronic descriptors: Such as atomic charges and dipole moments, to quantify the electronic environment of the molecule.

Steric descriptors: Like molecular volume and surface area, to describe the size and shape of the compounds.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), to model the lipophilicity.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

These descriptors would then be used to build a statistical model, for example, using multiple linear regression (MLR) or partial least squares (PLS) analysis, to establish a mathematical relationship between the descriptors and the observed biological activity. uiowa.edu

Lead Optimization Strategies based on SAR Insights

Lead optimization is the process of modifying the structure of a promising lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The SAR insights gained from the study of this compound and its analogues can guide rational lead optimization strategies.

Based on the available data, several lead optimization strategies can be proposed for the this compound scaffold:

Focus on Ring A Modifications: Given that substitutions on ring A appear to have a more significant impact on cytotoxicity, this region of the molecule would be a prime target for optimization.

Systematic Exploration of C-1 and C-2 Positions: The importance of the C-1 ketone and C-2 chlorine suggests that further exploration of these positions is warranted. For instance, replacing the chlorine with other halogens (bromine, fluorine) could fine-tune the electronic and steric properties and potentially enhance activity. Different substituents at C-1 could also be explored to probe the binding pocket.

Improving Physicochemical Properties: While not explicitly detailed for this compound, general lead optimization principles suggest that modifications could be made to improve properties like solubility and metabolic stability. For example, the introduction of polar groups at positions that are not critical for activity could enhance aqueous solubility. acs.org

Scaffold Hopping: While maintaining the key pharmacophoric elements, the naphthalene backbone could potentially be replaced with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover novel scaffolds with improved properties.

The ultimate goal of these optimization strategies would be to develop a this compound analogue with enhanced therapeutic potential, for example, increased potency against a specific target, improved selectivity to reduce off-target effects, and a more favorable pharmacokinetic profile for in vivo applications.

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

The unique bis-spirobisnaphthalene skeleton of Preussomerin K necessitates the use of advanced spectroscopic methods to unambiguously determine its complex structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to determining the carbon skeleton and proton environments of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecule's intricate structure.

Detailed ¹H and ¹³C NMR data provide the chemical shifts for each proton and carbon atom in the molecule, offering insights into their chemical environment. For instance, the ¹H NMR spectrum of a related compound, preussomerin M, shows distinct resonances for aromatic protons, methines, a methylene (B1212753) group, and a chelated phenolic group. acs.org Similarly, the ¹³C NMR spectrum reveals the presence of carbonyl carbons, spiroketal carbons, and methines connected to heteroatoms. acs.org Analysis of coupling constants in the ¹H NMR spectrum can help determine the relative stereochemistry of adjacent protons. acs.org Two-dimensional NMR experiments like COSY establish proton-proton couplings, while HMBC correlations reveal long-range carbon-proton connections, which are crucial for assembling the different fragments of the molecule. acs.org

Specific NMR data reported for this compound are detailed below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | δc (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 193.3 | |

| 2 | 47.9 | 3.10, dd (19.0, 2.5) |

| 2.89, d (19.0) | ||

| 3 | 70.3 | 4.60, d (2.5) |

| 4 | 93.9 | |

| 4a | 158.5 | |

| 5 | 117.8 | |

| 6 | 108.9 | 6.81, s |

| 7 | 163.3 | |

| 8 | 102.1 | 6.44, d (2.5) |

| 8a | 139.7 | |

| 9 | 160.9 | |

| 9-OH | 11.83, s | |

| 1' | 193.3 | |

| 2' | 40.5 | 3.01, dd (19.0, 2.5) |

| 2.80, d (19.0) | ||

| 3' | 68.9 | 4.58, d (2.5) |

| 4' | 94.6 | |

| 4a' | 158.5 | |

| 5' | 117.8 | |

| 6' | 143.6 | |

| 7' | 120.3 | 7.08, d (8.5) |

| 8' | 124.9 | 7.50, dd (8.5, 2.0) |

| 8a' | 132.8 | |

| 9' | 116.1 | 7.64, d (2.0) |

| 10' | 155.8 | |

| 6-OCH₃ | 56.4 | 3.88, s |

| Data sourced from reference researchgate.net. |

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. nih.govresearchgate.net For related preussomerins, HR-ESI-MS has been used to establish their molecular formulas. For example, preussomerin M was found to have a molecular formula of C₂₁H₁₆O₈ based on its HRESIMS peak at m/z 395.0769 [M – H]⁻. acs.org This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Determining the absolute configuration of chiral centers is a significant challenge in natural product chemistry. nih.gov Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful method for this purpose. The experimental ECD spectrum of the target molecule is compared with a theoretically calculated spectrum generated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). acs.orgnih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov This approach has been successfully applied to several preussomerin analogues. acs.orgresearchgate.net For instance, the absolute configuration of preussomerin M was established by comparing its experimental ECD data with the calculated spectrum, leading to its assignment as 3R, 4S, 3′R, and 4′S. acs.org

X-ray crystallography is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis provides a detailed electron density map from which the precise position of each atom can be determined, yielding the definitive molecular structure and absolute stereochemistry. nih.gov This method has been used to confirm the structures of other members of the preussomerin family, such as chloropreussomerins A and B. acs.orgresearchgate.net The successful crystallization of chloropreussomerin A allowed for the assignment of its absolute configuration as 2S, 3S, 4S, 3′R, and 4′S. acs.org While a crystal structure for this compound itself is not cited in the provided sources, this method remains the ultimate tool for its definitive structural confirmation. acs.orguni-regensburg.de

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Determination

Chromatographic Methods for Purification and Analysis

The isolation of a pure compound from a complex biological source, such as a fungal culture, requires robust purification techniques. Chromatography is the cornerstone of this process.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification and analysis of natural products like this compound. nih.gov It offers high resolution, separating compounds in a mixture with great efficiency. harvardapparatus.com Reversed-phase HPLC (RP-HPLC) is one of the most common modes used for the purification of preussomerins and related polyketides. nih.gov

In a typical RP-HPLC setup, the crude or semi-purified extract is injected into the system. The separation occurs on a column packed with a nonpolar stationary phase (e.g., silica (B1680970) modified with C18 alkyl chains). A polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. elementlabsolutions.com Compounds are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column. By carefully controlling the gradient and flow rate, this compound can be isolated from other closely related metabolites, yielding a highly pure sample for spectroscopic analysis and biological testing. The purity of the isolated compound can also be assessed using analytical HPLC, which typically shows a single, sharp peak for a pure substance. harvardapparatus.com

Column Chromatography and Other Separation Techniques

The isolation and purification of this compound from natural sources or synthetic reaction mixtures rely on a combination of chromatographic techniques. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from other metabolites and impurities.

Column chromatography serves as a primary and indispensable tool for the purification of this compound. priyamstudycentre.com The process involves packing a glass column with a solid adsorbent, known as the stationary phase, and passing a liquid solvent system, the mobile phase, through it. priyamstudycentre.com For the separation of this compound and related compounds, silica gel is a commonly employed stationary phase. scispace.combiotech-asia.org The choice of the mobile phase is critical and is typically a mixture of solvents with varying polarities. The separation is based on the principle of adsorption, where compounds in the mixture have different affinities for the stationary phase. unt.edu Less polar compounds tend to move faster down the column with a non-polar mobile phase, while more polar compounds are retained longer by the polar silica gel.

In a typical procedure, a crude extract containing this compound is loaded onto the top of a prepared silica gel column. The column is then eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of n-hexane and ethyl acetate (B1210297) might be used. Fractions are collected sequentially and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the desired compound. banglajol.info

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of the column chromatography separation and to identify the fractions containing this compound. geeksforgeeks.orgslideshare.net TLC plates are typically coated with a thin layer of silica gel. ijpsjournal.com A small amount of each fraction is spotted onto the baseline of the TLC plate, which is then placed in a developing chamber containing a suitable solvent system. geeksforgeeks.org The separation on the TLC plate mirrors that of the column, and the position of the spots, characterized by their retention factor (Rf) value, helps in pooling the appropriate fractions. slideshare.net

For further purification and to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) is often employed. researchgate.netdntb.gov.ua HPLC offers higher resolution and efficiency compared to standard column chromatography. nih.gov A common HPLC method for the purification of this compound and its analogues involves a reversed-phase column, such as a C18 column. mdpi.com In reversed-phase HPLC, the stationary phase is non-polar (C18), and the mobile phase is a polar solvent mixture, for example, acetonitrile and water. nih.govmdpi.com This technique separates compounds based on their hydrophobicity, with more non-polar compounds being retained longer on the column.

In some instances, High-Speed Counter-Current Chromatography (HSCCC) has been successfully utilized for the preparative separation of related spirobisnaphthalenes from crude extracts. researchgate.net HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample. researchgate.net A two-phase solvent system, such as n-hexane-chloroform-methanol-water, has been effective in separating spirobisnaphthalenes. researchgate.net

The following table summarizes the chromatographic techniques and conditions that have been applied to the separation and purification of this compound and related compounds.

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

| Column Chromatography | Silica Gel scispace.com | Gradient of n-hexane and ethyl acetate | Primary purification of crude extracts |

| Thin Layer Chromatography (TLC) | Silica Gel 60F254 scispace.com | Varies depending on application | Monitoring fractions and assessing purity geeksforgeeks.orgslideshare.net |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) mdpi.com | Acetonitrile/Water or Methanol/Water nih.govmdpi.com | Final purification and analysis |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid two-phase system | n-hexane-chloroform-methanol-water researchgate.net | Preparative separation of analogues researchgate.net |

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as Preussomerin K, to a biological target.

In silico studies have been conducted to explore the potential of marine fungal compounds, including this compound, as inhibitors of specific biological targets. One such study focused on the winged-helix domain of the methyl methanesulfonate (B1217627) and ultraviolet-sensitive 81 (wMUS81), a potential target for cancer therapy. figshare.com In this research, this compound (designated as D152) was shown to be capable of preventing the conformation of wMUS81 by forming a strong binding affinity with the enzyme. figshare.comresearchgate.net The primary force driving the binding process of ligands like this compound to wMUS81 was identified as electrostatic interaction. figshare.comresearchgate.net This suggests that the charge distribution on both the ligand and the protein's binding site plays a crucial role in the formation and stability of the complex.

The same molecular docking studies that predicted the binding affinity also identified the specific amino acid residues within the wMUS81 binding pocket that are crucial for interacting with inhibitors. figshare.com These key residues are fundamental to the stability of the ligand-protein complex. For the class of marine-derived inhibitors studied, which includes this compound, several residues were found to frequently form non-bonded contacts and hydrogen bonds. figshare.com

| Amino Acid Residue | Role in Interaction | Reference |

|---|---|---|

| Tryptophan (Trp55) | Forms non-bonded contacts and hydrogen bonds with inhibitors. | figshare.com |

| Arginine (Arg59) | Forms non-bonded contacts and hydrogen bonds with inhibitors. | figshare.com |

| Leucine (Leu62) | Forms non-bonded contacts and hydrogen bonds with inhibitors. | figshare.com |

| Histidine (His63) | Forms non-bonded contacts and hydrogen bonds with inhibitors. | figshare.com |

| Arginine (Arg69) | Forms non-bonded contacts and hydrogen bonds with inhibitors. | figshare.com |

Prediction of Binding Affinities and Modes

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. rsc.org These simulations provide detailed information about the conformational dynamics of molecules and their complexes, which is essential for understanding their biological function. frontiersin.orgnih.govnih.gov

MD simulations allow researchers to observe how a ligand and its target protein behave and interact in a dynamic environment. peerj.com For the wMUS81 enzyme, atomistic simulations were employed to study its interaction with various marine fungi compounds, including this compound. figshare.comresearchgate.net While the study highlighted another compound for a more detailed replica exchange molecular dynamics investigation, the general simulations indicated that compounds forming a strong binding affinity could effectively prevent the native conformation of wMUS81. figshare.com This implies that the binding of this compound likely restricts the natural conformational flexibility of the wMUS81 enzyme, which is essential for its function.

A key aspect of ligand binding is the ability to induce structural changes in the target macromolecule, a phenomenon known as induced fit. biorxiv.org MD simulations are particularly well-suited to evaluate these changes. elifesciences.orgbiorxiv.org The computational analysis of wMUS81 suggested that marine compounds, which exhibit strong binding affinities, are likely to inhibit the enzyme by altering its conformation. figshare.com The binding of a ligand can cause shifts in the protein's structure, which can be propagated to sites distant from the binding pocket, a process known as allostery. frontiersin.org This alteration of the enzyme's three-dimensional structure can disrupt its catalytic activity, providing a mechanism for inhibition. figshare.com

Conformational Dynamics of this compound and Target Complexes

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.govmdpi.com These methods provide high-accuracy information that can be used to understand chemical reactivity, spectroscopic properties, and to determine molecular configurations.

In the study of preussomerins, quantum chemical calculations have been instrumental. For instance, the absolute configurations of newly isolated Preussomerin J, K, and L were determined by comparing their experimentally measured circular dichroism (CD) spectra with the spectra calculated using quantum chemical methods. capes.gov.br This approach is a powerful tool for the stereochemical elucidation of complex natural products. DFT calculations, in a broader context, are frequently used to offer insights into structure-property relationships and to predict various chemical phenomena, complementing experimental investigations. researchgate.net

Elucidation of Electronic Properties Relevant to Reactivity

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. rsc.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. psi-k.netnih.gov These methods allow for the calculation of various electronic descriptors that help predict how and where a molecule will react.

For complex structures like this compound, understanding the distribution of electron density is key. While specific DFT studies detailing the electronic properties of this compound are not extensively detailed in the surveyed literature, the general approach involves analyzing several key features:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in It identifies electron-rich (nucleophilic) regions, which are susceptible to electrophilic attack, and electron-poor (electrophilic) regions, which are prone to nucleophilic attack. researchgate.net For this compound, MEP analysis would highlight the oxygen atoms of the hydroxyl and spiroketal functionalities as regions of negative potential (nucleophilic sites), while the hydrogen atoms and regions near the carbonyl groups would show positive potential (electrophilic sites).

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the partial positive or negative charge on each atom. bhu.ac.in This data helps in identifying reactive sites for chemical reactions.

These computational analyses are essential for rationalizing the outcomes of chemical reactions and for understanding the interactions between this compound and biological targets. numberanalytics.commdpi.com

Investigation of Reaction Mechanisms (e.g., Biosynthetic Steps, Degradation)

Computational modeling is a valuable tool for investigating complex reaction mechanisms, such as those involved in the biosynthesis of natural products. The biosynthesis of preussomerin-type spirobisnaphthalenes is thought to be related to the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway, which involves polyketide synthases (PKS). researchgate.net

A proposed key step in the formation of the characteristic bis-spiroketal system of the preussomerin family is a biomimetic oxidative spirocyclization. acs.org Computational studies can model the transition states and intermediates of such complex cyclizations to determine the most energetically favorable pathways.

Recent research into the biosynthesis of preussomerins has been advanced by genetic studies. For instance, the development of a CRISPR/Cas9 gene editing system in the endophytic fungus Edenia gomezpompae allowed researchers to identify the role of a specific polyketide synthase (EgPKS) in the production of preussomerin-type compounds. researchgate.net When this gene was disrupted, the fungus lost its ability to produce preussomerins, providing strong evidence for its role in the biosynthetic pathway. researchgate.net

Furthermore, the discovery of related compounds, such as lasiodiplodiapyrones A and B, has led to proposed biosynthetic pathways linking them to the preussomerin family, which can be further investigated and validated using computational energy calculations. acs.orgresearchgate.net

In Silico Screening and Virtual Library Design for this compound Analogues

The unique spiroketal scaffold of this compound makes it an attractive starting point for drug discovery programs. researchgate.net In silico screening and the design of virtual libraries are powerful computational strategies to explore the chemical space around a lead compound and to identify new derivatives with potentially enhanced biological activity. sygnaturediscovery.comcriver.commdpi.com

A notable example of this compound's use in computational studies is its inclusion in a virtual screening campaign against the winged-helix domain of the methyl methanesulfonate and ultraviolet-sensitive 81 (wMUS81) protein, a potential cancer drug target. researchgate.netnih.govnih.gov In this study, a library of marine fungal compounds was computationally screened to identify potential inhibitors.

The process involved several computational techniques:

Molecular Docking: Initially, AutoDock Vina was used to predict the binding poses and affinities of the compounds, including this compound (identified as compound D152), within the active site of wMUS81. nih.govroyalsocietypublishing.org

Molecular Dynamics (MD) Simulations: The most promising candidates from docking were then subjected to MD simulations to study the stability of the ligand-protein complex over time in a simulated physiological environment. nih.gov

Binding Free Energy Calculations: Methods like Free Energy Perturbation (FEP) were used to more accurately calculate the binding free energy (ΔG) of the ligands to the protein. nih.govunideb.hu

This in silico study identified this compound as one of several marine compounds capable of binding strongly to the wMUS81 enzyme. researchgate.netresearchgate.netresearchgate.net The calculations revealed that electrostatic interactions were the dominant force in the binding process. nih.govnih.gov

Beyond screening existing compounds, computational methods are used to design virtual libraries of novel this compound analogues. canterbury.ac.nz This involves:

Enumerating synthetically accessible derivatives by adding or modifying functional groups on the core spiroketal scaffold.

Filtering the virtual library based on desired physicochemical properties (e.g., molecular weight, lipophilicity) to ensure drug-likeness. sygnaturediscovery.com

Using pharmacophore modeling and structure-based docking to prioritize virtual analogues for synthesis and biological testing. sygnaturediscovery.comcriver.com

The rational design of libraries based on privileged structures like spiroketals is a promising strategy in modern drug discovery, and this compound serves as a valuable template for such efforts. nih.gov

Future Research Directions and Academic Applications

Development of Chemical Biology Probes Based on Preussomerin K Scaffold

The unique structural framework of this compound and its analogues presents an opportunity for the development of chemical probes to investigate complex biological systems. nih.gov These tools are instrumental in dissecting cellular pathways and identifying molecular targets. nih.govmskcc.org

Application in Target Identification and Validation

Chemical probes derived from this compound can be powerful tools for identifying and validating its cellular targets, a critical step in drug discovery. wjbphs.comnih.govnih.gov Affinity-based methods, where the probe is used to "pull down" its binding partners from cell lysates, are a common approach. nih.gov These captured proteins can then be identified using mass spectrometry.

The process of target validation ensures that the identified target is physiologically relevant to the observed biological effect. nih.govwjbphs.com This can be achieved through genetic methods, such as RNA interference or CRISPR-Cas9, to see if knocking down the identified target mimics the effect of this compound. wjbphs.com The development of advanced in vitro models like organoids and patient-derived models can further enhance the precision of target relevance assessments. wjbphs.com Ultimately, the goal is to confirm that the interaction between this compound and its target directly influences disease processes. wjbphs.com

Exploration of Novel Fungal Sources and Cultivation Strategies

This compound and its analogues have been isolated from various fungal species, particularly endophytic fungi found in unique environments like mangroves. mdpi.comfrontiersin.org For example, Lasiodiplodia theobromae ZJ-HQ1, isolated from the mangrove plant Acanthus ilicifolius, has been shown to produce this compound. acs.org Another source is an endophytic fungus, Mycelia sterile, isolated from the roots of Atropa belladonna. researchgate.net The discovery of new fungal sources remains a promising avenue for identifying novel preussomerin-type compounds.

To enhance the production of these compounds, researchers are exploring different cultivation strategies. The "One Strain Many Compounds" (OSMAC) approach involves systematically altering cultivation parameters such as media composition, temperature, and aeration to induce the production of different secondary metabolites from a single fungal strain. nih.gov Co-cultivation, where two or more microorganisms are grown together, can also stimulate the production of novel or cryptic compounds that are not expressed in axenic cultures. mdpi.com Additionally, incorporating host plant extracts into the culture media has shown potential in characterizing metabolites from "difficult-to-culture" microorganisms. nih.gov For instance, different media like Wheat 1, CYS80, and MMK2 have been used to cultivate Preussia strains for the production of various metabolites. nih.gov

Advanced Biosynthetic Engineering for Enhanced Production or Diversity

Recent advancements in genetic engineering, particularly the CRISPR/Cas9 system, have opened up new possibilities for manipulating the biosynthetic pathways of fungi to enhance the production of desired compounds like this compound or to generate novel analogues. researchgate.net Understanding the biosynthetic gene clusters (BGCs) responsible for preussomerin production is the first step. For example, the disruption of a polyketide synthase (PKS) gene, Egpks, in Edenia gomezpompae resulted in the loss of preussomerin production, confirming its role in the biosynthetic pathway. researchgate.net

By manipulating these genes, it is possible to overexpress key enzymes, leading to higher yields of this compound. Furthermore, genetic engineering can be used to introduce modifications into the biosynthetic pathway, a process known as "mutasynthesis," to create novel analogues with potentially improved biological activities. scripps.edu This approach, combined with advances in sequencing technologies that facilitate the discovery of "orphan" or silent BGCs, holds significant potential for diversifying the range of preussomerin-like compounds. nih.gov

Integration of Omics Data with Mechanistic Studies of this compound

A systems biology approach, integrating various "omics" data, can provide a comprehensive understanding of the mechanisms of action of this compound. nih.govnih.gov This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound. d-nb.infoagronomyjournals.com

Metabolomics, the global study of small molecules in a biological system, can be particularly powerful. d-nb.info By comparing the metabolic profiles of cells treated with this compound to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. d-nb.infothieme-connect.com For instance, metabolomics-guided fractionation has been successfully used to isolate anti-trypanosomal metabolites from the fungus Lasiodiplodia theobromae. d-nb.info

Integrating this data with transcriptomic (gene expression) and proteomic (protein expression) data can reveal the upstream regulatory networks affected by this compound. mdpi.comresearchgate.net This multi-omics approach can help to identify not only the direct target of the compound but also the downstream signaling cascades and cellular processes it modulates, leading to a more complete understanding of its biological activity. nih.gov

Design of Next-Generation this compound Analogues with Tuned Biological Specificity

The diverse biological activities of preussomerin analogues, including antibacterial, antifungal, and cytotoxic effects, make them attractive scaffolds for the development of new therapeutic agents. nih.govacs.org By understanding the structure-activity relationships (SAR) within the preussomerin family, it is possible to design next-generation analogues with enhanced potency and specificity for a particular biological target.